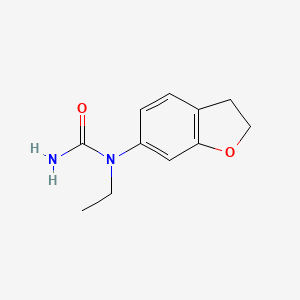![molecular formula C16H19N3O3 B14593431 Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl- CAS No. 61588-96-3](/img/structure/B14593431.png)
Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their diverse applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- typically involves the reaction of a spirocyclic lactam with an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. The process may involve steps such as:
- Formation of the spirocyclic lactam intermediate.
- Reaction with phenyl isocyanate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- N-[3-chloro-4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-pyridinecarboxamide
- 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid
Uniqueness
Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
属性
CAS 编号 |
61588-96-3 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
1-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H19N3O3/c20-13-11-16(9-5-2-6-10-16)14(21)19(13)18-15(22)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,17,18,22) |
InChI 键 |
YVVMLNQWFWSMPU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
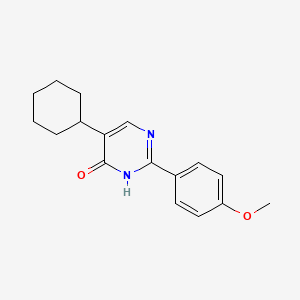
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
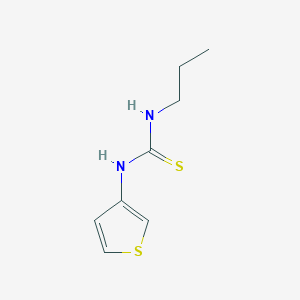


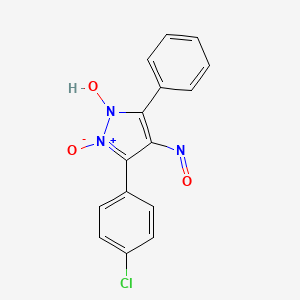
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
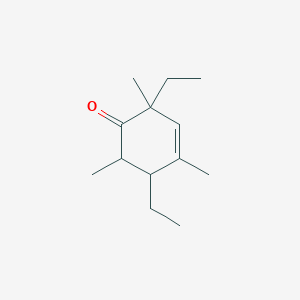
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

